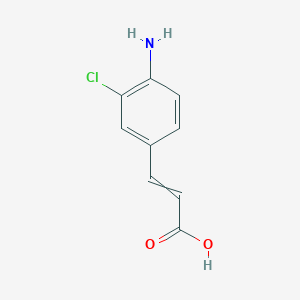

3-(4-Amino-3-chloro-phenyl)-acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-amino-3-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHLPYIMCIZTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for the Preparation of 3-(4-Amino-3-chloro-phenyl)-acrylic acid

The preparation of this compound can be achieved through several synthetic pathways, each offering distinct advantages in terms of efficiency, scalability, and stereochemical control.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov For the synthesis of this compound, this typically involves the condensation of 4-amino-3-chlorobenzaldehyde (B1281931) with malonic acid.

The reaction is generally catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt. researchgate.net Optimized variants of this reaction focus on enhancing yield and purity while minimizing reaction times and the use of hazardous solvents. The choice of catalyst and reaction conditions can significantly influence the outcome. For instance, the use of L-proline as a catalyst in ethanol (B145695) at room temperature has been shown to be effective for similar condensations. researchgate.net

Table 1: Comparison of Catalysts for Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Piperidine (B6355638) | Pyridine (B92270) | Reflux | 6-12 | Moderate |

| L-proline | Ethanol | Room Temp | 2 | High |

| Ammonium Acetate (B1210297) | Acetic Acid | Reflux | 4-8 | Moderate-High |

| Triphenylphosphine | Solvent-free | 80-100 | 1-2 | Excellent |

The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the desired acrylic acid derivative. nih.gov

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, particularly for creating the olefinic linkage in this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov In a potential synthesis of the target molecule, 4-amino-3-chloro-iodobenzene could be coupled with acrylic acid or one of its esters. The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov The stereoselectivity of the Heck reaction is generally high, favoring the formation of the trans isomer. organic-chemistry.org

Suzuki Coupling: The Suzuki coupling reaction utilizes an organoboron compound (such as a boronic acid or ester) and an organohalide, coupled in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com A plausible Suzuki route to this compound would involve the reaction of (E)-3-boronoacrylic acid with 1-amino-2-chloro-4-iodobenzene. A key advantage of the Suzuki coupling is the low toxicity and stability of the organoboron reagents. organic-chemistry.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Electrophile | Nucleophile | Catalyst System | Key Advantages |

| Heck | Aryl or Vinyl Halide/Triflate | Alkene | Pd(0) complex + Base | High trans selectivity |

| Suzuki | Aryl or Vinyl Halide/Triflate | Organoboronic Acid/Ester | Pd(0) complex + Base | Mild conditions, low toxicity of reagents |

A multi-step synthesis allows for the construction of this compound from readily available starting materials through a sequence of reactions that introduce and modify functional groups selectively. A hypothetical synthetic route could commence with a simpler, commercially available aniline (B41778) derivative.

For example, starting from 2-chloro-4-nitroaniline (B86195), a synthetic sequence could involve:

Diazotization and Sandmeyer Reaction: The amino group of 2-chloro-4-nitroaniline can be converted to a diazonium salt and subsequently replaced with an iodo group to yield 1-chloro-2-iodo-5-nitrobenzene.

Palladium-Catalyzed Cross-Coupling: This intermediate can then undergo a Heck or Suzuki coupling with an acrylic acid derivative as described in the previous section.

Reduction of the Nitro Group: The nitro group can then be selectively reduced to an amino group using a variety of reducing agents, such as tin(II) chloride or catalytic hydrogenation, to afford the final product.

This approach offers flexibility in introducing substituents and allows for the purification of intermediates at each stage, potentially leading to a higher purity final product.

While this compound itself is achiral, its derivatives, particularly those where the acrylic acid moiety is modified, can be chiral. The stereoselective synthesis of such derivatives is crucial for applications where specific enantiomers are required.

Methods for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For instance, in a reaction involving the modification of the carboxylic acid group, a chiral alcohol could be used to form a diastereomeric mixture of esters, which could then be separated by chromatography. Subsequent hydrolysis would yield the enantiomerically pure acid.

The stereoselective synthesis of related amino acids has been achieved through methods like the Strecker synthesis using a chiral amine or the Bucherer-Bergs reaction on a chiral ketone precursor. nih.gov While not directly applicable to the synthesis of the parent acrylic acid, these principles can be adapted for the synthesis of its chiral derivatives.

The application of green chemistry principles in the synthesis of this compound aims to reduce the environmental impact of the chemical process. nih.govepa.gov This can be achieved through the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. wisdomlib.orgresearchgate.net

Sonochemistry: The use of ultrasound in chemical reactions can lead to enhanced reaction rates and yields. nih.gov The phenomenon of acoustic cavitation, the formation and collapse of bubbles in a liquid, creates localized high temperatures and pressures, which can promote chemical transformations. nih.gov This can be particularly beneficial for heterogeneous reactions, such as those involving solid catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. sunway.edu.mynih.govmdpi.com The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods. sunway.edu.mymdpi.com This technique has been successfully applied to a wide range of organic transformations, including condensation and cross-coupling reactions. sunway.edu.mynih.gov

Table 3: Green Chemistry Approaches in Synthesis

| Technique | Principle | Advantages |

| Sonochemistry | Acoustic cavitation | Enhanced reaction rates, improved yields, applicable to heterogeneous systems. nih.gov |

| Microwave-Assisted Synthesis | Rapid, uniform heating | Reduced reaction times, increased yields, potential for solvent-free reactions. sunway.edu.mynih.gov |

Functional Group Interconversions and Derivatization of this compound

The functional groups present in this compound—the amino group, the carboxylic acid, the alkene, and the chloro-substituted aromatic ring—offer multiple sites for chemical modification.

The amino group can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization to introduce other functional groups. fsu.edu The reactivity of the amino group is influenced by the electron-withdrawing nature of the chloro and acrylic acid substituents.

The carboxylic acid functional group can be converted into esters, amides, acid chlorides, and other derivatives. masterorganicchemistry.com Esterification, for instance, can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

The alkene double bond can participate in addition reactions, such as hydrogenation to form the corresponding propanoic acid derivative, or halogenation.

Derivatization is often employed for analytical purposes, such as improving the volatility or detectability of the compound for chromatographic analysis. waters.comnih.govmdpi.comresearchgate.net For example, the amino group can be derivatized with reagents like dansyl chloride or o-phthalaldehyde (B127526) to yield fluorescent derivatives. nih.gov

Acylation and Alkylation Reactions of the Amino Moiety

The amino group of this compound is a prime site for functionalization through acylation and alkylation, enabling the introduction of a wide range of substituents that can modulate the molecule's properties.

Acylation: The amino group can be readily acylated to form amides. A common method involves the reaction with acyl chlorides or acid anhydrides. For instance, the reaction of N-acryl amino acid monomers can be achieved through the reaction of acryloyl chloride with amino acid esters in dry solvents. nih.gov The protection of the amino group is often a key consideration in the synthesis of related molecules. For example, in the synthesis of 3-(benzamido)-3-(4-chlorophenyl)propanoic acid, a related compound, the amino group is benzoylated. wiley-vch.de

To prevent unwanted reactions at other sites, such as the carboxylic acid, chemoselective acylation can be achieved under acidic conditions. In a suitable acidic medium, the amino group is protonated, which suppresses its nucleophilicity and prevents amide formation, thereby favoring reactions at other functional groups. nih.gov

Alkylation: N-alkylation of the amino group introduces alkyl substituents. Methods for N-alkylation of amino acids often involve the use of protecting groups to ensure selectivity. One common strategy is the alkylation of N-tosyl sulfonamides under basic conditions using an alkylating agent like methyl iodide. monash.edu Another approach involves the use of o-nitrobenzenesulfonyl (o-NBS) protection, where the resulting sulfonamide is alkylated in the presence of a base and a phase-transfer catalyst. monash.edu

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid functionality of this compound is another key handle for derivatization, primarily through esterification and amidation reactions.

Esterification: The carboxylic acid group can be converted to an ester through various methods. A direct approach involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com For acrylic acid esters, polymeric resin catalysts are also widely used. chemra.com In a specific example for a related compound, 3-(benzamido)-3-(4-chlorophenyl)propanoic acid was converted to its allyl ester by heating in allyl alcohol with thionyl chloride. wiley-vch.de

Amidation: The formation of amides from the carboxylic acid group is a fundamental transformation. Direct condensation of the carboxylic acid with an amine can be achieved using coupling agents. A one-pot procedure for the synthesis of amides from carboxylic acids and amines has been developed using thionyl chloride in a suitable solvent like dimethylacetamide. researchgate.net Another effective method for the amidation of unprotected α-amino acids utilizes dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole, which activates the carboxy group while protecting the α-amino group. organic-chemistry.org

Table 1: Examples of Esterification and Amidation Reactions of Acrylic Acid Derivatives

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid | Allyl alcohol, SOCl₂ | 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid allyl ester | Esterification |

| Acrylic acid | Anilines, SOCl₂, Dimethylacetamide | Anilides | Amidation |

| α-Amino acids | Amines, MTFPSCl₂, Imidazole | Amino acid amides | Amidation |

Selective Transformations of the Olefinic Bond (e.g., Hydrogenation, Epoxidation, Halogenation)

The carbon-carbon double bond in the acrylic acid moiety offers a site for various addition reactions, although specific examples for this compound are not extensively documented. General principles of olefin chemistry suggest the following possibilities:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This would yield the corresponding propanoic acid derivative.

Epoxidation: The olefin can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further functionalization.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a dihalo-propanoic acid derivative. The introduction of halogen atoms can significantly influence the molecule's biological activity. nih.gov

Directed Transformations at the Phenyl Ring (e.g., Late-Stage Functionalization)

Late-stage functionalization of the phenyl ring of this compound would involve the introduction of new substituents onto the aromatic core. The existing amino and chloro substituents, along with the acrylic acid side chain, will direct the position of any new electrophilic substitution. The amino group is a strong activating group and is ortho-, para-directing, while the chloro group is a deactivating group but also ortho-, para-directing. The acrylic acid group is a deactivating group and is meta-directing. The interplay of these directing effects would determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Optimization of Reaction Conditions and Yield Enhancement Strategies in this compound Synthesis

The synthesis of this compound is often achieved through a Knoevenagel condensation reaction between 4-amino-3-chlorobenzaldehyde and an active methylene compound like malonic acid, followed by decarboxylation. The optimization of this reaction is crucial for maximizing the yield and purity of the final product.

Several factors can be optimized to enhance the efficiency of the Knoevenagel condensation:

Catalyst: A variety of catalysts can be employed, including bases like piperidine and pyridine, as well as organocatalysts like L-proline. researchgate.netresearchgate.net The use of bifunctional catalysts, such as amino-modified metal-organic frameworks (MOFs), has also been shown to be highly effective. nih.gov Diisopropylethylammonium acetate (DIPEAc) has been identified as an efficient catalyst for the synthesis of related cyanoacrylates. scielo.org.mx

Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods may use pyridine as a solvent, more environmentally friendly options like 1,4-dioxane (B91453) have been shown to improve yields. researchgate.net

Temperature: The reaction is typically carried out under reflux conditions to drive it to completion.

Stoichiometry of Reactants: The molar ratio of the aldehyde to the active methylene compound can be adjusted to optimize the yield. For the synthesis of a related compound, 3-(4-hydroxyphenyl) acrylic acid, a molar ratio of 1:3 of 4-hydroxybenzaldehyde (B117250) to malonic acid was found to be optimal. researchgate.net

Table 2: Optimization of Knoevenagel Condensation for Acrylic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Key Optimization Parameter | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Malonic acid | Pyridine/Piperidine | 1,4-Dioxane | Solvent and reactant ratio | researchgate.net |

| Aromatic aldehydes | Ethyl cyanoacetate | DIPEAc | - | Catalyst type and loading | scielo.org.mx |

| Benzaldehyde substrates | Malononitrile | Amino-functionalized MOFs | Ethanol | Use of a heterogeneous catalyst | nih.gov |

| 2-Furancarboxaldehyde | 3-Oxo-3-(furan-2-yl)-propanenitrile | L-proline | 80% Ethanol | Comparison of various catalysts | researchgate.net |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-(4-Amino-3-chloro-phenyl)-acrylic acid by mapping the chemical environments of its constituent protons and carbon atoms.

¹H NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy is instrumental in identifying the number and arrangement of protons within the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinylic protons of the acrylic acid moiety, and the amine proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide a detailed picture of the proton connectivity.

For instance, the protons on the acrylic double bond (α and β to the carboxyl group) typically appear as doublets due to their coupling with each other. The aromatic protons will present a more complex splitting pattern determined by their relative positions and coupling with neighboring protons on the phenyl ring. The broad signal of the amino group (–NH₂) protons is also a characteristic feature.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | ~ 6.3 | d | ~ 16.0 |

| H-β (vinylic) | ~ 7.6 | d | ~ 16.0 |

| Aromatic H | 6.8 - 7.5 | m | - |

| -NH₂ | ~ 4.5 | br s | - |

| -COOH | ~ 12.0 | br s | - |

| Note: This table is illustrative and based on typical chemical shift ranges for similar structures. Actual experimental values may vary. |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

The spectrum would be expected to show signals for the carboxyl carbon, the two vinylic carbons, and the six carbons of the substituted phenyl ring. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -COOH | ~ 168 |

| C-α (vinylic) | ~ 118 |

| C-β (vinylic) | ~ 142 |

| Aromatic C-Cl | ~ 120 |

| Aromatic C-NH₂ | ~ 145 |

| Other Aromatic C | 115 - 135 |

| Note: This table is illustrative and based on typical chemical shift ranges. Actual experimental values may vary. |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are pivotal for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the coupled vinylic protons and among the adjacent protons on the aromatic ring, confirming their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each proton signal to its attached carbon atom.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the compound.

Fragmentation Pattern Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific substructures. For this compound, common fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), or the cleavage of the acrylic acid side chain from the phenyl ring. The analysis of these fragments provides corroborative evidence for the proposed structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum would be characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.

O-H Stretching: The carboxylic acid hydroxyl group (-OH) would produce a very broad and strong absorption band in the 2500-3300 cm⁻¹ range, often overlapping with C-H stretching bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the vinyl C-H stretch of the acrylic group would also appear in this region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is anticipated in the 1680-1710 cm⁻¹ range. Conjugation with the C=C double bond may shift this frequency slightly.

C=C Stretching: The stretching vibration of the alkene double bond is expected around 1625-1640 cm⁻¹, and aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is typically observed near 1590-1650 cm⁻¹.

C-O Stretching and O-H Bending: These vibrations associated with the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.

C-Cl Stretching: A moderate to strong absorption band for the carbon-chlorine bond is expected in the 600-800 cm⁻¹ range.

Table 1: Predicted FTIR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Doublet |

| Aromatic/Vinyl | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Alkene/Aromatic | C=C Stretch | 1450 - 1640 | Medium to Weak |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Aryl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly effective for identifying non-polar bonds.

For this compound, Raman spectroscopy would be highly sensitive to the C=C stretching vibrations of both the acrylic moiety and the phenyl ring, which often produce strong Raman signals. The symmetric vibrations of the substituted benzene (B151609) ring would also be prominent. The C-Cl stretch is also typically Raman active. In contrast, the polar O-H and N-H bonds that give strong signals in FTIR would show weaker intensity in the Raman spectrum, demonstrating the complementary nature of the two techniques.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding, in the solid state.

While the specific crystal structure for this compound is not publicly available, analysis of a structurally related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, which was crystallized in a monoclinic system with the space group P21/c, illustrates the type of data that can be obtained. For this compound, X-ray analysis would be expected to reveal the planarity of the phenyl and acrylic acid groups, the conformation of the molecule, and the hydrogen bonding network formed by the amino and carboxylic acid functional groups, which would dominate the crystal packing.

Table 2: Example Crystal Data for a Related Compound (3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and potential isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase consisting of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic modifier (like acetonitrile (B52724) or methanol).

The separation would be achieved by gradient elution, where the proportion of the organic modifier is gradually increased to elute compounds based on their polarity. The retention time of the main peak would be characteristic of the compound under specific conditions, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Coupling HPLC with a mass spectrometer (LC-MS) adds a powerful dimension to the analysis. As the compound elutes from the HPLC column, it is ionized (e.g., by ESI) and its mass-to-charge ratio is determined. This provides molecular weight confirmation for the peak of interest and for any impurity peaks, allowing for their tentative identification and ensuring the purity of the target compound with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. However, due to the low volatility of "this compound," which stems from the polar amino and carboxylic acid functional groups, direct analysis by GC-MS is not feasible. jfda-online.com To overcome this limitation, chemical derivatization is employed to convert the non-volatile parent compound into a more volatile and thermally stable derivative suitable for GC analysis. jfda-online.comweber.hu

The primary objectives of derivatization for this compound are to mask the active hydrogens on the amino (-NH2) and carboxylic acid (-COOH) groups, thereby reducing intermolecular hydrogen bonding and increasing volatility. gcms.cz Common derivatization strategies include silylation and acylation/esterification. jfda-online.comresearchgate.net

Silylation: This is a common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. uva.nlkoreascience.kr The resulting silylated derivative exhibits significantly increased volatility.

Acylation and Esterification: This two-step process involves the acylation of the amino group and the esterification of the carboxylic acid group. For instance, the amino group can be reacted with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA), followed by esterification of the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. gcms.cznih.gov This creates a less polar and more volatile derivative.

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in the gas chromatograph's capillary column, which is typically coated with a nonpolar or medium-polarity stationary phase. d-nb.info The volatile derivative is separated from other components based on its boiling point and interactions with the stationary phase. nih.gov

Following separation, the eluted derivative enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The ionized molecule undergoes fragmentation, producing a unique pattern of fragment ions based on its structure. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the compound, allowing for its unambiguous identification. nih.govsigmaaldrich.com The mass spectrum of the derivatized "this compound" would show a molecular ion peak corresponding to the mass of the derivative, along with characteristic fragment ions that can be used to confirm the original structure. sigmaaldrich.com

| Derivatization Approach | Reagent Example | Functional Group Targeted | Expected Mass Increase (per group) | Resulting Derivative |

| Silylation | BSTFA | -COOH, -NH2 | 72 amu | Trimethylsilyl (TMS) ester and amine |

| Acylation/Esterification | TFAA / Methanol | -NH2 / -COOH | 96 amu / 14 amu | N-trifluoroacetyl / Methyl ester |

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. malvernpanalytical.com When "this compound" is used as a monomer to synthesize polymers—for example, through polymerization involving its acrylic acid moiety or condensation reactions involving its amino group—GPC is the primary method for determining the molecular weight distribution of the resulting polymer. researchgate.netlcms.cz This information is critical as the molecular weight profoundly influences the polymer's physical and mechanical properties. lcms.cz

The principle of GPC involves the separation of polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. ufl.edu The GPC system consists of a column packed with a porous gel. When a solution of the polymer is passed through the column, larger polymer chains cannot enter the small pores of the gel and thus travel a shorter path, eluting from the column first. ufl.edu Smaller polymer chains can diffuse into the pores, increasing their path length and causing them to elute later. ufl.edu

This size-based separation allows for the determination of several key parameters of the polymer's molecular weight distribution:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI value is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values signify a broader distribution of chain lengths. researchgate.net

For the analysis of a polymer derived from "this compound," the polymer would first be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). sharif.edu The system is calibrated using well-characterized polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights. ufl.edu A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram from which the molecular weight distribution can be calculated. lcms.cz

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) | Elution Time (min) |

| Polymer A | 15,200 | 22,500 | 1.48 | 18.5 |

| Polymer B | 28,600 | 45,200 | 1.58 | 16.2 |

| Polymer C | 45,100 | 61,300 | 1.36 | 14.7 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electronic structure and molecular orbitals.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies on 3-(4-Amino-3-chloro-phenyl)-acrylic acid would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carboxylic acid group and the amino group, indicating their susceptibility to electrophilic attack, while the aromatic ring and other regions would display varying potentials based on the electron-withdrawing and -donating effects of the substituents.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of electronic properties. For this compound, these methods could be employed to calculate precise values for ionization potential, electron affinity, and dipole moment. Such high-accuracy data is invaluable for benchmarking other computational methods and for obtaining a more profound understanding of the molecule's electronic behavior.

Conformational Analysis and Energy Minimization Studies of this compound and its Derivatives

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional conformation. Conformational analysis of this compound and its derivatives involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C single bond connecting the acrylic acid moiety to the phenyl ring.

Energy minimization studies are then performed on these conformers to locate the global minimum energy structure, which represents the most stable conformation. These studies can reveal how the interplay of steric and electronic effects governs the molecule's preferred shape. For derivatives of this compound, this analysis can elucidate how different functional groups alter the conformational landscape and, consequently, the molecule's properties.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a ligand for biological targets, molecular docking and dynamics simulations are employed. These computational techniques simulate the interaction between a small molecule (ligand) and a larger molecule, typically a protein (target).

Prediction of Binding Modes and Interaction Energies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule. For this compound, docking simulations would be performed against the active site of a specific protein of interest. The results would provide a binding score, which estimates the binding affinity, and a predicted binding pose.

The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. The interaction energies of these individual contacts can be calculated to understand the key determinants of binding.

Analysis of Conformational Changes Upon Binding

While molecular docking often treats the target as rigid, molecular dynamics (MD) simulations provide a dynamic view of the ligand-target interaction. MD simulations track the movements of atoms over time, allowing for the observation of conformational changes in both the ligand and the target upon binding. This can reveal induced-fit mechanisms, where the binding of the ligand causes the target to change its shape to achieve a more stable complex. The stability of the predicted binding mode from docking can be assessed by the persistence of key interactions throughout the MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For "this compound" and its analogues, QSAR studies are instrumental in predicting their therapeutic potential and understanding the structural features crucial for their effects.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com These descriptors are categorized based on the structural information they represent. For a molecule like "this compound", a diverse set of descriptors would be calculated to build robust predictive models. The selection of relevant descriptors is a critical step, often achieved using statistical methods or machine learning algorithms to identify those that correlate most strongly with the biological activity of interest. researchgate.net

Commonly used categories of molecular descriptors in QSAR studies include:

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition without considering its 3D geometry. They include molecular weight, atom counts, and bond counts.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule. Indices like the Kier & Hall kappa indices can be used to quantify aspects of molecular shape and complexity. researchgate.net

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule.

Electrostatic and Quantum Chemical Descriptors: These descriptors are crucial for understanding how the molecule interacts with biological targets. They include parameters such as partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro These quantum chemical parameters provide insight into the molecule's reactivity and ability to participate in electron transfer processes. nih.gov

The table below summarizes key molecular descriptors that are typically developed for use in predictive QSAR modeling of aromatic acrylic acids and related compounds.

| Descriptor Category | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Topological | Kappa Shape Indices (e.g., kappa3) | Describes molecular shape and branching; negative correlation can suggest that decreased complexity increases activity. researchgate.net |

| Geometrical (3D) | Surface Area, Molecular Volume | Represents the steric aspects of the molecule, influencing its fit into a biological receptor site. |

| Electrostatic | Dipole Moment | Measures the overall polarity of the molecule, which affects solubility and membrane permeability. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons, which is critical in many biological reactions. chalcogen.ronih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is crucial for predicting a drug's absorption and distribution. mdpi.com |

This table is interactive. Users can sort columns to compare descriptor types.

QSAR models aim to correlate specific structural features of "this compound" with its biological activity. The arrangement of the amino group, chlorine atom, and acrylic acid moiety on the phenyl ring creates a unique electronic and steric profile that dictates its interactions with biological macromolecules. mdpi.comnih.gov

Amino Group (-NH₂): The amino group at the 4-position is a key functional group that can act as a hydrogen bond donor. This ability is critical for anchoring the molecule within the active site of enzymes or receptors, contributing significantly to its binding affinity.

Chlorine Atom (-Cl): The chlorine substituent at the 3-position has a significant impact due to its electronegativity and size. It can modulate the electronic properties of the phenyl ring through its electron-withdrawing inductive effect, potentially influencing the acidity of the acrylic acid and the basicity of the amino group. This alteration in electron distribution can affect the molecule's reactivity and interaction with biological targets. nih.gov Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to protein targets.

Acrylic Acid Moiety (-CH=CH-COOH): The acrylic acid side chain provides both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This group is often involved in crucial interactions with amino acid residues in a target protein. The conjugated system of the acrylic acid and the phenyl ring creates a planar region in the molecule, which can facilitate π-π stacking interactions with aromatic residues in a binding pocket.

The table below outlines the correlation between the key structural features of the molecule and their likely influence on biological mechanisms.

| Structural Feature | Position | Potential Mechanistic Influence |

| Amino Group | Para (4) | Acts as a hydrogen bond donor, crucial for receptor binding and molecular recognition. |

| Chlorine Atom | Meta (3) | Modifies electronic properties of the ring via an inductive effect; enhances electronegativity and may participate in halogen bonding, influencing target specificity. |

| Acrylic Acid Group | Para (1) | Functions as a hydrogen bond donor/acceptor; the conjugated system allows for potential π-π stacking interactions and can participate in conjugation reactions with biological macromolecules. |

This table is interactive. Click on a structural feature for more details on its mechanistic influence.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules, which is essential for their structural characterization. nih.gov Methods based on Density Functional Theory (DFT) are widely used to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govresearchgate.net

For "this compound", these computational predictions serve as a valuable counterpart to experimental data, aiding in the confirmation of its structure and providing insights into its electronic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can help assign experimental peaks and can be used to study the conformational properties of the molecule in different solvent environments. researchgate.netbris.ac.uk

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of the molecule. nih.gov This allows for the assignment of characteristic IR absorption bands, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amino group, and the C-Cl stretch.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and simulating the UV-Vis absorption spectrum. nih.govresearchgate.net The calculations can determine the maximum absorption wavelength (λmax) and provide information about the nature of the electronic transitions, such as whether they are localized on the phenyl ring or involve charge transfer across the conjugated system.

The following table summarizes the computational methods used to predict various spectroscopic parameters.

| Spectroscopy Type | Computational Method | Basis Set Example | Predicted Parameters |

| NMR | GIAO-DFT | 6-31+G(d,p) | ¹H and ¹³C chemical shifts (δ) in ppm. researchgate.netbris.ac.uk |

| IR | DFT | B3LYP/6-311++G(d,p) | Vibrational frequencies (cm⁻¹) corresponding to functional group stretches (e.g., C=O, N-H, C-Cl). nih.gov |

| UV-Vis | TD-DFT | B3LYP/6-31+G(d,p) | Maximum absorption wavelength (λmax) in nm, oscillator strengths, and nature of electronic transitions. nih.govresearchgate.net |

This table is interactive. Users can filter by spectroscopy type to see relevant computational details.

Structure Activity Relationship Sar and Mechanistic Biological Studies Molecular Level

Design and Synthesis of 3-(4-Amino-3-chloro-phenyl)-acrylic acid Analogs for SAR Probing

The design of analogs of this compound is a strategic process aimed at exploring the structure-activity relationship (SAR). This involves systematically modifying the core structure to understand how specific chemical features influence biological activity. The synthesis of these analogs often employs established organic chemistry reactions. For instance, the acrylic acid moiety can be introduced via condensation reactions like the Perkin or Knoevenagel condensation.

To probe the SAR, a library of derivatives is typically created. Modifications may include:

Altering the position or nature of the halogen substituent: Replacing the chlorine at the 3-position with other halogens (e.g., fluorine, bromine) or moving it to other positions on the phenyl ring can modulate the electronic and steric properties of the molecule, which in turn affects binding affinity with biological targets. Research on similar compounds has shown that the inclusion of a chlorine atom at the C-3 position of the phenyl ring can lead to an improvement in inhibitory effects on certain enzymes. mdpi.com

Substituting the acrylic acid: The carboxylic acid group can be esterified or converted to an amide to assess the importance of this acidic moiety for biological interactions.

These synthetic analogs are then subjected to biological screening to correlate specific structural changes with changes in activity, thereby building a comprehensive SAR profile.

Elucidation of Molecular Recognition Mechanisms with Biological Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids)

Molecular recognition is the process by which molecules bind specifically through non-covalent interactions. For this compound, these interactions are crucial for its biological effects. The binding with macromolecules like enzymes and proteins is governed by a combination of forces. walshmedicalmedia.com

Hydrogen Bonding: The amino (-NH₂) group and the carboxylic acid (-COOH) moiety are primary sites for forming hydrogen bonds with amino acid residues (such as serine, threonine, or histidine) in a protein's active site.

Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions, fitting into non-polar pockets within a protein structure.

Electrostatic and π-π Interactions: The electron-rich aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. mdpi.com The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Computational molecular modeling and docking studies are instrumental in visualizing these interactions, predicting binding affinities, and understanding how the compound orients itself within the active site of a biological target.

Investigation of Enzyme Inhibition Kinetics and Mechanisms (e.g., Tyrosinase, Cholinesterases, Lipoxygenases)

The inhibitory potential of acrylic acid derivatives has been explored against several enzymes. For analogs of this compound, tyrosinase is a notable target.

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a target for developing agents for hyperpigmentation disorders. nih.gov Studies on structurally related compounds, such as those containing a 3-chloro-4-fluorophenyl motif, have demonstrated potent inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). mdpi.com The presence of the chlorine atom has been shown to enhance these inhibitory effects. mdpi.com For example, 3-phenyllactic acid, another acrylic acid derivative, has been shown to inhibit tyrosinase, with its effect attributed to its intrinsic molecular properties rather than just altering the pH. mdpi.com

Cholinesterase Inhibition: Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in the nervous system. nih.gov While specific kinetic data for this compound is not extensively detailed in available literature, the general class of aromatic compounds is frequently studied for cholinesterase inhibition. nih.govnih.gov The binding of inhibitors to AChE often involves interactions with aromatic residues like Trp84 and Phe330 in the active site gorge. nih.gov

Lipoxygenase Inhibition: Lipoxygenases (LOX) are enzymes involved in the inflammatory pathway. Certain (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids have been evaluated as dual inhibitors of cyclooxygenases and lipoxygenases, indicating that the acrylic acid scaffold is a viable starting point for designing LOX inhibitors. nih.gov Analogs with substituents like 4-acetamidophenyl at the C-2 position have shown particular potency against 5-LOX, potentially through specific hydrogen-bonding interactions. nih.gov

The type of enzyme inhibition describes how the inhibitor interacts with the enzyme and its substrate.

Competitive Inhibition: The inhibitor binds to the active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. A study on bis(4-hydroxybenzyl)sulfide, a potent natural tyrosinase inhibitor, identified it as a strong competitive inhibitor. nih.gov

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. youtube.comlibretexts.org

Kinetic analyses, often visualized using Lineweaver-Burk plots, are used to determine these inhibition types and calculate key parameters like the inhibition constant (Kᵢ).

Molecular docking studies provide insights into the specific interactions between an inhibitor and an enzyme's active site. For tyrosinase, the active site contains two crucial copper ions coordinated by several histidine residues. nih.gov Potent inhibitors often interact with these components. For example, molecular modeling of the tyrosinase inhibitor T1, bis(4-hydroxybenzyl)sulfide, suggests that its sulfur atom coordinates with the copper ions in the active site, which is essential for its inhibitory activity. nih.gov

For other acrylic acid derivatives targeting tyrosinase, molecular docking has revealed binding energies and specific interactions. 3-phenyllactic acid showed a favorable binding energy of -6.6 kcal/mol with mushroom tyrosinase, stabilized by five conventional hydrogen bonds and one weak hydrogen bond. mdpi.com The identification of key residues, such as those forming hydrogen bonds or hydrophobic contacts, is fundamental to understanding the binding mechanism and for guiding the rational design of more potent inhibitors. chemrxiv.orgnih.govresearchgate.net

Modulation of Efflux Pump Mechanisms at a Molecular Level

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of cells, leading to multidrug resistance. caister.com Inhibitors of these pumps (EPIs) can restore the efficacy of antibiotics. While specific studies on this compound as an EPI are limited, related chemical scaffolds have been investigated. For instance, certain 2-phenylquinoline (B181262) derivatives are known to inhibit the NorA efflux pump in S. aureus. nih.gov The mechanism of inhibition often involves the EPI binding to the transporter protein, which can block the substrate-binding site or disrupt the energy-transducing process that drives efflux, such as the proton motive force. nih.gov The interaction is typically non-covalent, involving amino acid residues within the pump's transmembrane domains.

Role of Specific Substructural Moieties of this compound in Molecular Interactions

Each part of the this compound molecule plays a distinct role in its interaction with biological targets.

Acrylic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor. Its presence is often crucial for anchoring the molecule within a binding site. This group can also participate in conjugation reactions.

Phenyl Ring: This aromatic ring serves as a hydrophobic scaffold that can fit into non-polar pockets of an enzyme active site and participate in favorable π-π stacking interactions with aromatic amino acid residues.

Amino Group: The 4-amino group is a potent hydrogen bond donor. Its ability to form these bonds can significantly enhance binding affinity and specificity for a target macromolecule.

Chloro Substituent: The 3-chloro group has a dual role. It increases the lipophilicity (hydrophobicity) of the phenyl ring, which can enhance membrane permeability and hydrophobic interactions. Its electron-withdrawing nature also modulates the electronic properties of the ring, which can influence binding affinity. Studies on related tyrosinase inhibitors have shown that adding a chlorine atom to the phenyl ring can improve inhibitory activity. mdpi.com

Investigation of Molecular Targets and Pathways (Mechanistic Focus)

While direct mechanistic studies on this compound are not extensively available in publicly accessible literature, the molecular targets and biological pathways can be inferred by examining structurally related compounds. The biological activity of this compound is likely influenced by the interplay of its three key structural features: the acrylic acid moiety, the 4-amino group, and the 3-chloro substituent on the phenyl ring. Research on analogous compounds provides a foundation for proposing potential mechanisms of action.

The acrylic acid functional group is a known Michael acceptor, which suggests that it can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes or on proteins. researchgate.net This reactivity is a common mechanism for the biological activity of α,β-unsaturated carbonyl compounds. researchgate.net The specific molecular targets are likely determined by the substitution pattern on the phenyl ring, which influences the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.

The presence of both an amino group and a chloro group on the phenyl ring is significant. In studies of other bioactive molecules, such as aminoquinolines, these two functional groups have been shown to have distinct and crucial roles in determining the mechanism of action. nih.govresearchgate.net The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The chloro group, being electron-withdrawing, can modulate the reactivity of the molecule and its ability to interact with specific biological targets. nih.govresearchgate.net For instance, in some contexts, a chloro group is essential for inhibitory activity against certain biological targets. nih.govresearchgate.net

Based on the activities of structurally similar compounds, several potential molecular targets and pathways for this compound can be proposed. For example, derivatives of 3-(4-chlorophenyl) acrylic acid have been investigated as inhibitors of β-tubulin polymerization, suggesting a potential role in disrupting microtubule dynamics and cell division. researchgate.net Furthermore, a structurally related compound, 3-(4-Amino-3-methoxyphenyl)acrylic acid, has been associated with anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX) and modulation of inflammatory pathways.

A summary of the investigated molecular targets and biological activities of compounds structurally analogous to this compound is presented in the table below. This information provides a basis for hypothesizing the potential mechanistic pathways of the subject compound.

| Structurally Related Compound | Key Structural Difference | Investigated Molecular Target/Pathway | Observed Biological Activity |

|---|---|---|---|

| 3-(4-Amino-3-methoxyphenyl)acrylic acid | Methoxy group instead of chloro group | Enzymes in inflammatory pathways (e.g., Cyclooxygenase - COX) | Anti-inflammatory, Anticancer, Antioxidant |

| 3-(4-chlorophenyl) acrylic acid derivatives | Lacks the 4-amino group | β-tubulin | Inhibition of tubulin polymerization, cytotoxic effects researchgate.net |

| 4-amino-7-chloroquinoline | Quinoline core instead of phenylacrylic acid | β-hematin formation | Antimalarial nih.govresearchgate.net |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Kinetics and Thermodynamics of Reactions Involving 3-(4-Amino-3-chloro-phenyl)-acrylic acid

The kinetics and thermodynamics of reactions involving this compound are largely dictated by its functional groups: the aromatic amine, the chloro substituent, the acrylic acid moiety, and the phenyl ring. The synthesis of this compound, often achieved through condensation or cross-coupling reactions, provides a good framework for discussing these aspects.

Another important synthetic method is the Mizoroki-Heck reaction, which couples an aryl halide with an alkene. researchgate.netanalis.com.myresearchgate.net In the context of synthesizing this compound, this could involve the reaction of a dihalo-aminobenzene derivative with acrylic acid. The kinetics of the Heck reaction are complex and depend on factors such as the nature of the palladium catalyst, the solvent, and the base used. analis.com.my

Below is a hypothetical data table illustrating the expected relative reaction rates for the Knoevenagel condensation leading to substituted cinnamic acids, based on the electronic effects of the substituents.

| Substituent on Benzaldehyde | Electronic Effect | Expected Relative Rate |

|---|---|---|

| -NO2 (para) | Strongly Electron-Withdrawing | Fastest |

| -Cl (meta) | Electron-Withdrawing | Fast |

| -H | Neutral | Moderate |

| -CH3 (para) | Electron-Donating | Slow |

| -NH2 (para) | Strongly Electron-Donating | Slowest |

Detailed Studies of Reaction Intermediates and Transition States

The elucidation of reaction pathways relies heavily on the characterization of intermediates and transition states. For the synthesis of this compound via the Knoevenagel condensation, the mechanism involves the formation of a carbanionic intermediate from malonic acid, which then acts as a nucleophile. orientjchem.org This is followed by an aldol-type addition to the aldehyde, leading to a β-hydroxy acid intermediate, which then dehydrates to form the α,β-unsaturated acid. The transition state for the carbon-carbon bond-forming step is stabilized by the delocalization of the negative charge.

In the case of the Heck reaction, the catalytic cycle involves several key intermediates. analis.com.my These include the oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) intermediate, followed by coordination of the acrylate, migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. The nature of the ligands on the palladium catalyst plays a crucial role in stabilizing these intermediates and influencing the energetics of the transition states.

Computational studies on related systems have provided insights into the geometries and energies of these transient species. For instance, density functional theory (DFT) calculations have been used to model the transition states in nucleophilic acyl substitution reactions of carboxylic acid derivatives and in the oxidative polymerization of aniline (B41778) derivatives. sketchy.comdoaj.orgresearchgate.net Such studies could be applied to this compound to predict its reactivity in various transformations.

Solvent Effects and Catalysis in this compound Transformations

Solvent choice and catalysis are critical in controlling the outcome of reactions involving this compound. In the Knoevenagel condensation, polar protic solvents can stabilize the intermediates and transition states through hydrogen bonding, which can affect the reaction rate. researchgate.netnih.gov The use of basic catalysts, such as piperidine (B6355638) or pyridine (B92270), is essential to generate the nucleophilic carbanion from the active methylene (B1212753) compound. thepharmajournal.comtue.nl In some modern, greener approaches, the reaction can be carried out under solvent-free conditions or in environmentally benign solvents like water. tue.nlresearchgate.net

For the Heck reaction, aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. analis.com.my The choice of the palladium catalyst and the phosphine (B1218219) ligand is paramount. Different ligands can influence the electron density at the metal center, thereby affecting the rates of the oxidative addition and reductive elimination steps. The base used in the Heck reaction, typically an amine or a carbonate, is necessary to neutralize the acid generated in the catalytic cycle. analis.com.my

The following table summarizes the typical solvent and catalyst choices for reactions relevant to the synthesis and transformation of this compound.

| Reaction Type | Typical Solvents | Typical Catalysts/Reagents | Role of Catalyst/Solvent |

|---|---|---|---|

| Knoevenagel Condensation | Ethanol (B145695), Pyridine, Toluene, Solvent-free | Piperidine, Ammonium (B1175870) salts | Solvent stabilizes intermediates; base generates nucleophile. |

| Heck Reaction | DMF, Acetonitrile, Water | Pd(OAc)2, PdCl2, Phosphine ligands, Base (e.g., K2CO3) | Solvent facilitates reaction; Pd complex is the catalyst; base is a stoichiometric reagent. |

| Esterification | Methanol (B129727), Acetone | H2SO4, Thionyl chloride | Solvent is also a reagent; acid catalyzes the reaction. |

Stereochemical Control and Regioselectivity in Synthesis and Reactions

Stereochemical control and regioselectivity are key considerations in the synthesis and reactions of this compound. In its synthesis via condensation or cross-coupling reactions, the geometry of the double bond is a critical stereochemical aspect. The E-isomer (trans) is typically the major product due to its thermodynamic stability. researchgate.net However, the reaction conditions can sometimes be tuned to favor the Z-isomer (cis).

Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In the synthesis of this compound, the starting materials must be chosen to ensure the correct substitution pattern on the aromatic ring. For example, in a Heck reaction, the placement of the halogen and amino groups on the starting aryl halide will dictate the final structure of the product.

Further reactions of this compound would also be governed by regioselectivity. For instance, electrophilic aromatic substitution on the phenyl ring would be directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The acrylic acid group is a deactivating, meta-directing group. The outcome of such a reaction would depend on the interplay of these directing effects and the reaction conditions.

The stereoselective synthesis of related amino acid derivatives has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. doi.orgresearchgate.netcore.ac.uk These approaches could potentially be adapted for the synthesis of chiral derivatives of this compound.

Hydrogen Bonding Interactions and their Influence on Reactivity and Structure

Hydrogen bonding plays a significant role in determining the structure and reactivity of this compound. The molecule contains both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the carbonyl oxygen and the nitrogen of the amino group). This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding could occur between the amino group and the carboxylic acid group, which could influence the conformation of the molecule and the acidity of the carboxylic acid. Intermolecular hydrogen bonding is expected to be a dominant force in the solid state, leading to the formation of dimers or extended networks. ucl.ac.ukacs.orgresearchgate.netresearchgate.net Studies on similar molecules, such as p-aminobenzoic acid, have shown that the hydrogen bonding patterns can be complex and can influence the crystal packing. ucl.ac.ukacs.orgwhiterose.ac.uk

The presence of hydrogen bonding can also affect the reactivity of the functional groups. For example, intermolecular hydrogen bonding involving the amino group could decrease its nucleophilicity. Similarly, dimerization of the carboxylic acid groups through hydrogen bonding could affect its reactivity in esterification or amidation reactions. The solvent can also play a crucial role by competing for hydrogen bonding sites. ucl.ac.ukacs.org

The table below outlines the potential hydrogen bonding interactions in this compound.

| Type of Hydrogen Bond | Donor | Acceptor | Potential Influence |

|---|---|---|---|

| Intramolecular | -NH2 | C=O (of COOH) | Conformational rigidity, altered pKa. |

| Intermolecular (Dimer) | -COOH | C=O (of COOH) | Crystal packing, reduced carboxylic acid reactivity. |

| Intermolecular (Chain) | -NH2 | C=O (of COOH) | Formation of extended networks in the solid state. |

| Solvent-Solute | -NH2, -COOH | Polar solvent | Solubility, modulation of reactivity. |

Applications in Chemical Synthesis and Materials Science Non Biological, Non Clinical

Utilization of 3-(4-Amino-3-chloro-phenyl)-acrylic acid as a Precursor for Complex Organic Molecules

The distinct reactive sites within this compound allow it to serve as a valuable starting material for the synthesis of more intricate molecular architectures, particularly heterocyclic compounds. The amino and carboxylic acid groups can participate in various condensation and cyclization reactions.

The amino group (-NH₂) can be transformed into an amide or serve as a nucleophile in addition reactions. The acrylic acid moiety can undergo reduction to the corresponding propionic acid derivative or participate in esterification and amidation reactions. This dual reactivity is instrumental in building complex molecular frameworks. For instance, analogous 3-aminoquinazolinone derivatives have been used as precursors for synthesizing fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones through condensation with aldehydes and other reagents. nih.gov The general reactivity suggests that this compound could be a key intermediate in the multi-step synthesis of novel organic compounds. nih.gov

The table below outlines potential synthetic transformations and the resulting classes of organic molecules that could be derived from this precursor.

| Reactive Site | Reagent/Condition | Potential Product Class |

| Amino Group & Carboxylic Acid | Dehydrating agents, diamines | Heterocyclic compounds (e.g., Benzodiazepines) |

| Amino Group | Acyl chlorides, anhydrides | N-Acylated derivatives |

| Amino Group | Aldehydes/Ketones | Schiff bases/Imines |

| Acrylic Acid Double Bond | H₂, Catalyst (e.g., Pd/C) | 3-(4-Amino-3-chloro-phenyl)-propionic acid |

| Carboxylic Acid | Alcohols, Acid catalyst | Ester derivatives |

| Aromatic Ring | Electrophilic substitution reagents | Further substituted phenyl derivatives |

This table presents plausible reactions based on the functional groups present in this compound and general organic synthesis principles.

Incorporation into Polymeric Materials (e.g., as a Monomer in Polymerization)

The acrylic acid portion of this compound contains a vinyl group, making it a suitable monomer for addition polymerization reactions. The incorporation of this functionalized monomer into polymer chains can impart specific chemical and physical properties to the resulting material. Amino acid-based polymers are of growing interest due to the diverse functionalities they can introduce. nih.gov

The polymerization of N-acryloyl amino acid monomers can be achieved through controlled radical polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT), to yield polymers with well-defined molecular weights and structures. rsc.org While direct polymerization studies of this compound are not extensively documented, its structure is analogous to other functionalized acrylic monomers used in polymer synthesis. beilstein-journals.orguni-bayreuth.de The presence of the amino, chloro, and aromatic groups on the polymer side chains could influence properties such as thermal stability, solvent affinity, and surface characteristics. beilstein-journals.orguni-bayreuth.de For example, poly(acrylic acid) and its derivatives are known weak polyelectrolytes whose properties are sensitive to pH. uni-bayreuth.de

The potential roles of this compound in polymer science are summarized below.

| Polymerization Role | Resulting Polymer Type | Potential Properties/Applications |

| Homopolymerization | Poly(this compound) | Material with high refractive index, pH-responsive behavior, potential for metal chelation. |

| Copolymerization | Random or block copolymers (e.g., with Styrene, Methyl Methacrylate) | Tunable mechanical, thermal, and optical properties; functional coatings. uni-bayreuth.de |

| Cross-linking Agent | Cross-linked gels | Hydrogels, absorbent materials. nih.gov |

This table outlines the potential applications of this compound in polymer chemistry based on the known behavior of similar acrylic and amino acid-based monomers.

Development of this compound as a Chemical Probe for Fundamental Research

A chemical probe is a small molecule used to study and manipulate biological systems or chemical processes. While this article excludes biological applications, the structural features of this compound provide a foundation for its development as a probe in fundamental chemical research. The core structure possesses a conjugated π-system, which is a prerequisite for chromophoric and potentially fluorophoric properties.

Further chemical modification would likely be necessary to optimize its function as a probe. For instance, the primary amino group serves as a convenient handle for attaching other functional moieties, such as:

Fluorophores: To create fluorescent probes for sensing or imaging applications in materials science.

Reactive Groups: To enable covalent labeling of specific sites within a larger molecular assembly or on a surface.

Binding Moieties: To confer selectivity towards a particular analyte or chemical environment.

The development of this molecule into a chemical probe remains a prospective area of research, contingent on targeted synthetic modifications to enhance its signaling and recognition capabilities.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.org this compound possesses several functional groups capable of participating in these interactions, making it a candidate for designing self-assembling systems. rsc.org

The key interactions that can direct the assembly of this molecule include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust dimers. The amino group also acts as both a hydrogen bond donor and acceptor.

π–π Stacking: The aromatic phenyl rings can stack on top of one another, an interaction that is crucial for the organization of many organic materials.

Halogen Bonding: The chlorine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis bases like the oxygen or nitrogen atoms of adjacent molecules. The role of chlorine substituents in directing supramolecular assemblies has been explored in similar systems like chlorobenzoic acids. researchgate.netmdpi.com

These non-covalent forces can guide the molecules to self-assemble into ordered, higher-level structures such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. beilstein-journals.orgmdpi.com The specific arrangement would depend on factors like solvent and temperature. The study of amphiphilic amino acid derivatives has shown their capacity to form diverse nanostructures through self-assembly. rsc.org

| Functional Group | Potential Non-Covalent Interaction | Role in Self-Assembly |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (dimer formation) | Strong, directional interaction promoting linear chains or networks. mdpi.com |

| Amino Group (-NH₂) | Hydrogen Bonding | Connects molecules, adds directionality and stability to the assembly. beilstein-journals.org |

| Phenyl Ring | π–π Stacking | Promotes columnar or layered structures. beilstein-journals.org |

| Chloro Group (-Cl) | Halogen Bonding, Dipole-Dipole | Provides additional directional control over the molecular packing. researchgate.net |

This table summarizes the functional groups of this compound and their potential roles in forming supramolecular assemblies.

Future Perspectives and Emerging Research Avenues